molecular formula C18H21F3N4O3S B4608993 1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4608993
M. Wt: 430.4 g/mol
InChI Key: DXIYZNNIVGTCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is a complex organic compound with the molecular formula C18H21F3N4O3S . This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a piperidinecarboxamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole ring contributes to its biological activity. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

1-methylsulfonyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-29(27,28)25-7-3-5-14(11-25)17(26)23-16-9-22-24(12-16)10-13-4-2-6-15(8-13)18(19,20)21/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIYZNNIVGTCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(METHYLSULFONYL)-N~3~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE

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